molecular formula C12H16N2O4 B14360371 4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid CAS No. 92848-44-7

4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid

Cat. No.: B14360371
CAS No.: 92848-44-7
M. Wt: 252.27 g/mol
InChI Key: HFIVEFITGWPNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a diethylcarbamoyl group attached to an amino group, which is further connected to a hydroxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Amidation: The carboxyl group of salicylic acid is converted to an amide by reacting with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Purification: The resulting product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled temperature and pressure conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.

    Automated Purification: Employing automated purification systems to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving concentrated sulfuric acid (H2SO4) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

    Binding Interactions: The diethylcarbamoyl group may enhance binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminosalicylic Acid: An antibiotic used to treat tuberculosis.

    2-Hydroxybenzoic Acid (Salicylic Acid): A precursor in the synthesis of aspirin and other pharmaceuticals.

    N-(2-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

Uniqueness

4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the diethylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.

Properties

CAS No.

92848-44-7

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

4-(diethylcarbamoylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C12H16N2O4/c1-3-14(4-2)12(18)13-8-5-6-9(11(16)17)10(15)7-8/h5-7,15H,3-4H2,1-2H3,(H,13,18)(H,16,17)

InChI Key

HFIVEFITGWPNNU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.